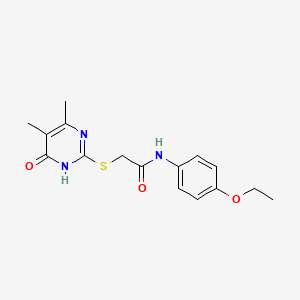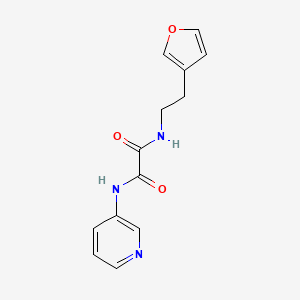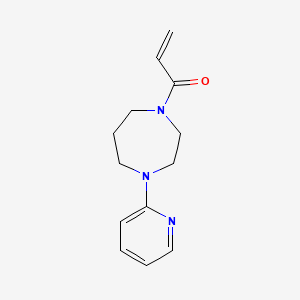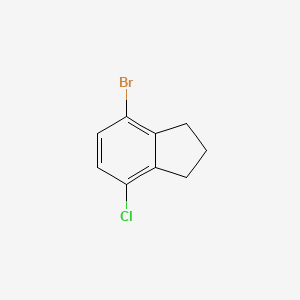![molecular formula C9H10ClF4N B2472020 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2416234-41-6](/img/structure/B2472020.png)
2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride” is a chemical compound with a complex structure. It contains a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine group . The presence of these functional groups can significantly influence the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a phenyl ring, a trifluoromethyl group, a fluorine atom, and an ethanamine group . The presence of these groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the fluorine atom and the trifluoromethyl group . These groups are known to be highly reactive and can participate in various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atom and the trifluoromethyl group . These groups can affect properties such as the compound’s reactivity, boiling point, melting point, and solubility .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Practical Synthesis Applications : A study by Vaid et al. (2012) demonstrated a practical synthesis method for a compound structurally related to 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine, indicating its utility in complex chemical syntheses (Vaid et al., 2012).
- Analytical Characterizations : Research by Dybek et al. (2019) on compounds based on the 1,2-diarylethylamine template, similar to the chemical , highlights its potential in analytical characterizations, particularly in distinguishing positional isomers (Dybek et al., 2019).
Pharmaceutical Applications
- Antimicrobial and Antifungal Activity : Pejchal et al. (2015) synthesized a series of compounds structurally related to 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine and tested them for antibacterial and antifungal activities, suggesting its potential in developing new antimicrobial agents (Pejchal et al., 2015).
Material Science Applications
- Biocide and Corrosion Inhibition : Walter and Cooke (1997) discussed the use of a similar compound as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae, as well as biofilm and corrosion inhibition properties, indicating potential applications in industrial processes (Walter & Cooke, 1997).
Chemical Sensor Applications
- Selective Mercury Sensor : Wanichacheva et al. (2009) developed a novel macromolecule based on a structurally similar compound for the selective optical detection of mercury, demonstrating its application in environmental monitoring (Wanichacheva et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for the study and use of this compound could include exploring its potential applications in various fields, such as organic synthesis or medicinal chemistry. Additionally, further studies could be conducted to better understand its reactivity and the factors that influence its physical and chemical properties .
Propiedades
IUPAC Name |
2-fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N.ClH/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13;/h1-4,8H,5,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOKGNZXYHVSBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CF)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2471938.png)
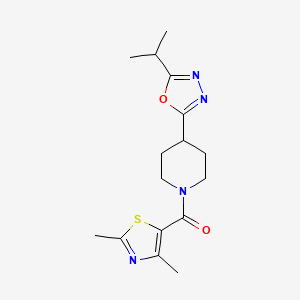

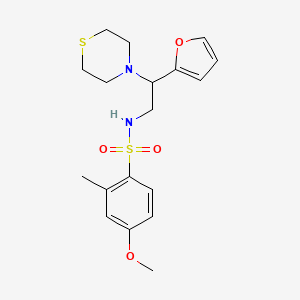
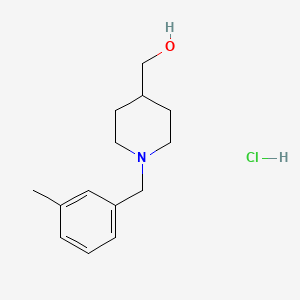
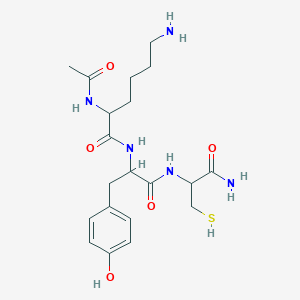
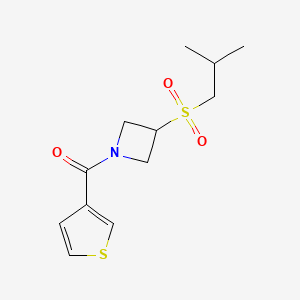
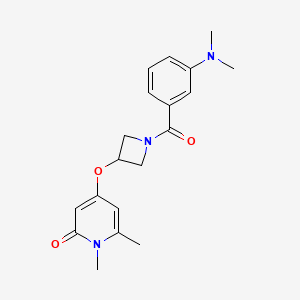
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2471954.png)
